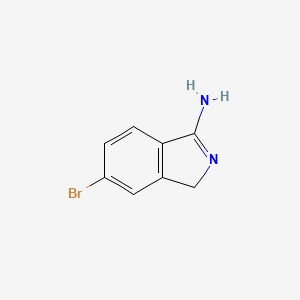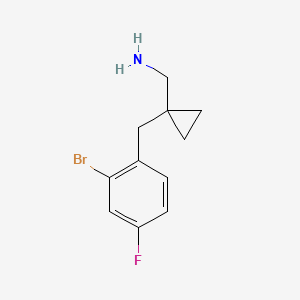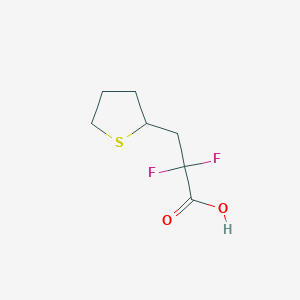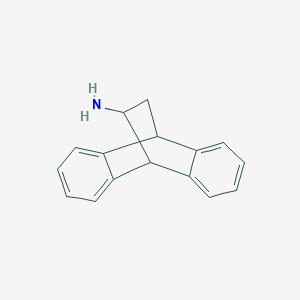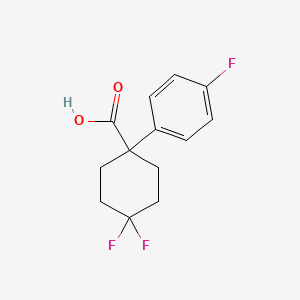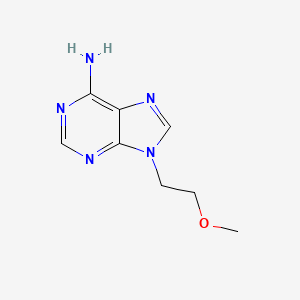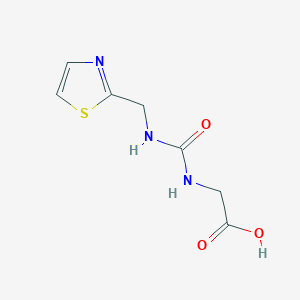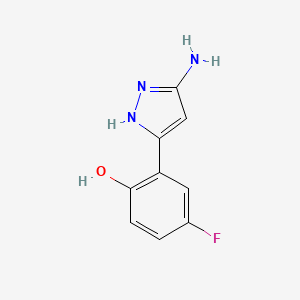
2-Methyl-4-vinylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-vinylquinoline is an organic compound belonging to the quinoline family, characterized by a quinoline core with a methyl group at the second position and a vinyl group at the fourth position
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. For this compound, 2-aminobenzaldehyde can be reacted with acetaldehyde under acidic conditions to form the desired product.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid. Modifications of this method can be used to introduce the vinyl group at the fourth position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale adaptations of the above synthetic routes, optimized for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include halogens and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 2-Methyl-4-ethylquinoline.
Substitution: Halogenated or sulfonated derivatives of this compound.
科学研究应用
2-Methyl-4-vinylquinoline has diverse applications across various scientific disciplines:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules is of particular interest.
Medicine: Explored for its potential as a pharmacophore in drug design. Derivatives of this compound are studied for their therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism by which 2-Methyl-4-vinylquinoline exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biological responses. The vinyl group can participate in conjugation reactions, enhancing the compound’s ability to interact with biological macromolecules.
相似化合物的比较
2-Methylquinoline: Lacks the vinyl group, making it less reactive in certain chemical reactions.
4-Vinylquinoline: Lacks the methyl group, which can influence its biological activity and chemical reactivity.
Quinoline: The parent compound, lacking both the methyl and vinyl groups, serves as a fundamental structure for many derivatives.
Uniqueness: 2-Methyl-4-vinylquinoline’s combination of a methyl and a vinyl group provides unique reactivity and potential for diverse applications. Its structural features allow for specific interactions in both chemical and biological contexts, distinguishing it from other quinoline derivatives.
属性
分子式 |
C12H11N |
|---|---|
分子量 |
169.22 g/mol |
IUPAC 名称 |
4-ethenyl-2-methylquinoline |
InChI |
InChI=1S/C12H11N/c1-3-10-8-9(2)13-12-7-5-4-6-11(10)12/h3-8H,1H2,2H3 |
InChI 键 |
QSJQNGHPUQYUOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13545240.png)
